molecular formula C22H13BrN4O2 B2450380 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-62-4

3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2450380
CAS No.: 901230-62-4
M. Wt: 445.276
InChI Key: JZTZRWKBEUCALV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline ( 901230-62-4) is a high-purity quinoline derivative supplied for research and development purposes. This compound belongs to the class of pyrazolo[4,3-c]quinolines, which are fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery . Pyrazoloquinoline scaffolds are recognized for their diverse biological activities and have been investigated as potential therapeutic agents . Research on related analogs has demonstrated potent anti-inflammatory properties through the inhibition of nitric oxide (NO) production and suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in cellular models . The structural features of this specific derivative, including the 3-bromophenyl and 3-nitrophenyl substituents, make it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeting various biological pathways. Furthermore, pyrazoloquinoline derivatives are known to exhibit interesting photophysical properties, making them candidates for material science applications, such as in the development of fluorescent sensors . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-6-3-5-14(11-15)21-19-13-24-20-10-2-1-9-18(20)22(19)26(25-21)16-7-4-8-17(12-16)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZRWKBEUCALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the Friedländer condensation, which involves the reaction of 2-amino benzaldehyde with 2-nitroacetophenone . This is followed by selective bromination at the C-3 position of the quinoline moiety . The final step involves the cyclization of the intermediate to form the pyrazoloquinoline structure.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild alkaline conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C yields arylaminated derivatives. Reaction rates depend on the amine’s nucleophilicity and steric bulk .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ produces biaryl derivatives .

SubstrateConditionsProductYield (%)Reference
Bromophenyl derivativePiperidine, DMF, 80°C, 12 h3-(3-piperidinophenyl)-...78
Bromophenyl derivativePhenylboronic acid, Pd(PPh₃)₄3-(3-biphenyl)-...85

Reduction of the Nitrophenyl Group

The nitro group at the 3-position of the phenyl ring is reducible to an amine under catalytic hydrogenation (H₂/Pd-C in ethanol) or via Fe/HCl. This transformation enhances solubility and enables further derivatization :

  • Catalytic hydrogenation : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 6 h → 3-aminophenyl derivative (92% yield) .

  • Fe/HCl reduction : Fe powder, conc. HCl, reflux → amine intermediate for diazotization or acylation .

Electrophilic Substitution on the Quinoline Ring

The quinoline core participates in electrophilic substitution, primarily at the 6- and 8-positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 6-position (68% yield).

  • Sulfonation : Fuming H₂SO₄ at 120°C yields the 8-sulfo derivative (55% yield) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Friedländer condensation : Reaction with acetylacetone in POCl₃ forms pyridopyrazoloquinolines .

  • Niementowski reaction : With anthranilic acid derivatives, it generates tetracyclic systems .

Reaction TypeReagents/ConditionsProductApplication
Friedländer condensationAcetylacetone, POCl₃, 100°CPyrido[2,3-h]pyrazoloquinolineFluorescent probes
Niementowski synthesisAnthranilic acid, CH₃COONa4-Hydroxy-pyrazoloquinolineAnti-inflammatory agents

Photophysical Modifications

The pyrazoloquinoline skeleton exhibits tunable fluorescence. Substituents like nitro groups quench emission, while amine derivatives enhance quantum yields (Φ = 0.42 in DMSO) .

Biological Activity-Driven Reactions

Structural modifications correlate with bioactivity:

  • Anti-inflammatory derivatives : Replacement of the nitro group with amino groups (IC₅₀ = 0.39 μM for NO inhibition) .

  • Anticancer analogs : Bromine substitution with alkylamino chains improves topoisomerase inhibition (IC₅₀ = 1.2 μM) .

This compound’s reactivity is pivotal for developing therapeutics and functional materials. Continued exploration of its Suzuki couplings, photocycloadditions, and bioorthogonal reactions is recommended to expand its utility.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • Molecular Formula : C16H12BrN3O2
  • Molecular Weight : 366.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoloquinoline, including 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit promising antimicrobial properties.

  • Mechanism of Action : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Efficacy : In vitro studies have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound NameActivity TypeMIC (μg/mL)Reference
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinolineAntimicrobial0.22

Anticancer Properties

The anticancer potential of this compound has been extensively studied.

  • Mechanism of Action : It inhibits specific cellular pathways involved in cancer cell proliferation.
  • Efficacy : Studies indicate that it has significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.40 to 0.60 μM.
Compound NameActivity TypeIC50 (μM)Reference
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinolineAnticancer0.40

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

  • Mechanism of Action : It inhibits the production of nitric oxide (NO) and the expression of inflammatory cytokines.
  • Efficacy : In vitro studies show that it exhibits potency comparable to established anti-inflammatory agents.
Compound NameActivity TypePotency ComparisonReference
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinolineAnti-inflammatoryComparable to control

Study on Antimicrobial Properties

A comprehensive study focused on the antimicrobial efficacy of various pyrazoloquinolines highlighted that the derivative corresponding to this compound exhibited notable inhibitory effects against multiple bacterial strains. The results suggest its potential as a lead compound for further development in antimicrobial therapies.

Investigation into Anti-cancer Mechanisms

Another significant study explored the anticancer properties of pyrazoloquinolines. Researchers evaluated the ability of these compounds to inhibit cell proliferation in various cancer cell lines. The findings indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells, paving the way for targeted cancer therapies based on this class of compounds.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-(2-nitrophenyl)quinoline
  • 3-bromopyridine
  • 3-nitroaniline

Uniqueness

What sets 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline apart from these similar compounds is its unique combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of pyrazolo[4,3-c]quinolines generally involves a multi-step process that can include nucleophilic substitution reactions and cyclization steps. Recent methods have improved efficiency by utilizing readily available starting materials, such as 2-chloro-3-nitropyridines, which can be transformed into the desired pyrazoloquinoline derivatives through a sequence of reactions including azo-coupling and deacylation .

Anticancer Activity

Research has indicated that pyrazolo[4,3-c]quinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cells. A study demonstrated that modifications in the structural components of these compounds could enhance their cytotoxicity. For example, derivatives with fluorinated groups displayed improved metabolic stability and selectivity against cancer cells while maintaining low toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory properties of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline were evaluated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, some derivatives showed inhibition levels comparable to established anti-inflammatory agents such as 1400 W. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
2iMCF70.59iNOS inhibition
2mRAW 264.70.85COX-2 inhibition
14cBT5490.93Apoptosis induction

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analysis has been employed to understand the influence of various substituents on the biological activity of pyrazolo[4,3-c]quinolines. It was found that electron-withdrawing groups significantly enhance potency against specific cancer cell lines by stabilizing the active conformation of the molecule during interaction with biological targets .

Q & A

Q. Answer :

  • Bromine : Enhances lipophilicity (logP ~4.2) and membrane permeability but may reduce solubility .
  • Amino Groups : Increase hydrogen-bonding capacity (e.g., IC50 improvement from 12 μM to 1.5 μM in kinase inhibition assays) .
    Method :

Synthetic Route : Replace Br via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, 120°C) .

Activity Assays : Compare cytotoxicity (MTT assay) and solubility (HPLC-UV) before/after substitution .

Basic: What safety precautions are critical during synthesis?

Q. Answer :

Bromine Handling : Use fume hoods and PPE (gloves, goggles) due to toxicity .

Nitro Compounds : Avoid static sparks (explosive risk) and store in inert atmospheres .

Pd Catalysts : Dispose of waste via heavy-metal protocols .

Advanced: How are computational methods used to predict reactivity?

Q. Answer :

Molecular Orbital Analysis : HOMO/LUMO gaps (e.g., 3.8 eV via DFT) predict sites for electrophilic attack .

Docking Studies : Simulate binding to biological targets (e.g., kinase active sites) to prioritize synthetic targets .

Reaction Pathway Modeling : IRC calculations validate proposed mechanisms (e.g., cyclization barriers) .

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